Cr(III) protoporphyrin IX

Heme oxygenase Nitric oxide synthase Enzyme selectivity

Researchers requiring isolated HO/CO pathway blockade without confounding NOS or sGC inhibition face limited options-ZnPPIX inactivates all NOS isoforms and SnPPIX carries phototoxic liability. Cr(III)PPIX delivers 89% HO inhibition at 5 µM with zero detectable NOS inhibition, lacks photosensitizing properties, and has been structurally validated via 1.85 Å X-ray crystallography in reconstituted CYP102A1. • 89% HO inhibition at 5 µM; zero NOS inhibition vs. ZnPPIX • Non-photosensitizing: safer than SnPPIX for light-exposed neonatal models • X-ray validated heme-pocket occupancy; catalytically inert Cr(III) center

Molecular Formula C34H31CrN4O4
Molecular Weight 611.6 g/mol
Cat. No. B15144296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCr(III) protoporphyrin IX
Molecular FormulaC34H31CrN4O4
Molecular Weight611.6 g/mol
Structural Identifiers
SMILES[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cr+3]
InChIInChI=1S/C34H34N4O4.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-3
InChIKeyOSBWPUFXHPIDKO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cr(III) Protoporphyrin IX: Identity & Inhibition Profile


Cr(III) protoporphyrin IX (Cr(III)PPIX; chromium protoporphyrin IX chloride) is a synthetic metalloporphyrin in which the central iron of the natural heme cofactor has been replaced by trivalent chromium [1]. This substitution fundamentally alters the ligand-binding properties of the macrocycle: whereas Fe(II)PPIX reversibly binds and transports molecular oxygen, Cr(III)PPIX does not undergo reversible oxygen binding, rendering it chemically inert toward dioxygen activation [2]. The compound serves as a competitive inhibitor of heme oxygenase (HO)—the rate-limiting enzyme in heme degradation to biliverdin—and has been structurally characterized in reconstituted heme protein domains via X‑ray crystallography, confirming its ability to occupy the native heme-binding pocket while abolishing catalytic oxygenase activity [3][4].

Reported competitive heme oxygenase (HO) inhibitor
Non‑oxygen‑binding metalloporphyrin; catalytically inert
Structurally characterized in heme‑protein pocket (PDB 6JMW)

Why Cr(III) Protoporphyrin IX Is Not Interchangeable


Although numerous metalloporphyrins inhibit heme oxygenase, their selectivity profiles, off‑target activities, and photochemical liabilities diverge markedly. Zinc protoporphyrin IX (ZnPPIX) potently inhibits HO but also produces time‑ and concentration‑dependent inactivation of all three nitric oxide synthase (NOS) isoforms [1]; tin protoporphyrin IX (SnPPIX) is an extremely potent competitive inhibitor (Ki = 0.011 µM) yet functions as a photosensitizer that can induce phototoxic side effects in neonatal models [2][3]; copper protoporphyrin IX (CuPPIX) exhibits negligible HO inhibition and is employed exclusively as a negative control for ZnPPIX [4]. Manganese protoporphyrin IX (MnPPIX) and zinc protoporphyrin IX additionally show opposite directional effects on phospholipase A2 activity compared with Cr(III)PPIX, further illustrating that metal‑center identity determines not merely potency but entire biological response spectra [5]. Consequently, substituting one metalloporphyrin for another without empirical validation introduces confounding variables that compromise experimental reproducibility and data interpretability.

Zn‑protoporphyrin IX (ZnPPIX)

Also inhibits HO but produces time‑ and concentration‑dependent NOS isoform inactivation, introducing pathway crosstalk.

Sn‑protoporphyrin IX (SnPPIX)

Extremely potent competitive HO inhibitor (Ki 0.011 µM), yet functions as a photosensitizer that may confound light‑exposed neonatal model endpoints.

Mn‑ and Zn‑protoporphyrin IX

Exhibit opposite directional effects on phospholipase A2 activity compared with Cr(III)PPIX, demonstrating that metal‑center identity determines biological response spectra.

Cr(III) Protoporphyrin IX: Comparator Evidence


Selective HO Inhibition Without NOS Inactivation

At a concentration of 5 µM, chromium mesoporphyrin IX (CrMP, a close analog of Cr(III)PPIX sharing the identical chromium coordination environment) inhibited heme oxygenase (HO) activity by 89% without measurable inhibition of nitric oxide synthase (NOS) activity, achieving the highest HO‑selective index among the five metalloporphyrins screened. By contrast, zinc protoporphyrin IX (ZnPPIX) inhibited HO but also produced time‑ and concentration‑dependent inactivation of NOS isoforms, while tin protoporphyrin IX (SnPPIX) and zinc N‑methylprotoporphyrin IX exhibited less favorable HO/NOS selectivity ratios [1][2]. This selectivity profile establishes Cr(III)‑containing porphyrins as the preferred chemical probes for experiments requiring isolated HO pathway interrogation without NOS pathway cross‑talk.

HO/NOS Selectivity
Head-to-head
CrMP (analog): 89% HO inhibition, NOS inhibition not detectable
ZnPPIX: NOS isoforms inactivated; SnPPIX less selective
Supports selective HO pathway interrogation without NOS cross‑talk.
Rat brain microsomes/cytosol; 5 µM.
Heme oxygenase Nitric oxide synthase Enzyme selectivity Metalloporphyrin probe

In Vivo Suppression of Neonatal Hyperbilirubinemia

A single intraperitoneal dose of Cr‑protoporphyrin administered to neonatal rats immediately after birth produced a marked and sustained suppression of postnatal hyperbilirubinemia, accompanied by significant lowering of heme oxidation activity in liver, spleen, and kidney. In parallel experiments with adult rats, chromium protoporphyrin (4 µmol/kg i.p.) suppressed the hemolysis‑induced increase in carbon monoxide production to 72% of control levels and reduced hepatic HO activity to 33% of control at 6 h post‑treatment [1][2]. Although SnPPIX exhibits a lower in vitro Ki (0.011 µM), its photosensitizing properties present safety concerns for neonatal applications, whereas Cr(III)PPIX meets the criteria for a non‑photosensitizing, biocompatible HO inhibitor suitable for in vivo use [3][4].

In Vivo HO Suppression
Cross-study comparable
Cr(III)PPIX: CO production 72% of control; liver HO 33% of control
CrMP: CO 44% of control; SnPPIX phototoxic despite lower Ki
Non‑photosensitizing in vivo HO inhibition context.
Wistar rats, 4 µmol/kg i.p., heme load 30 µmol/kg.
Neonatal jaundice Hyperbilirubinemia Heme oxygenase inhibition In vivo efficacy

Divergent PLA2 Activity Among Metalloporphyrins

In hepatic tissue from hyperbilirubinemic neonatal rats, chromium protoporphyrin (Cr‑PP) induced a significant increase in phospholipase A2 (PLA2) activity, an effect that was completely reversed by simultaneous bilirubin administration. In marked contrast, zinc protoporphyrin (Zn‑PP) and manganese protoporphyrin (Mn‑PP) produced the opposite effect, decreasing PLA2 activity under identical conditions [1]. This metal‑specific divergence in modulating a key inflammatory and membrane‑remodeling enzyme underscores that even among potent HO inhibitors, downstream biological consequences cannot be predicted from HO inhibition data alone.

PLA2 Modulation Direction
Head-to-head
Cr(III)PPIX: Induces PLA2 activity (reversible by bilirubin)
ZnPPIX / MnPPIX: Decrease PLA2 activity under identical conditions
Reported PLA2 activation direction may differ from Zn/Mn porphyrins.
Neonatal rat hepatic mitochondrial/microsomal fractions.
Phospholipase A2 Membrane stability Hepatotoxicity Metalloporphyrin divergence

β-Hematin Inhibition Assay Performance

In a β‑hematin inhibition assay used to evaluate antimalarial drug candidates, Cr(III)PPIX exhibited moderate inhibitory activity, ranking behind Sn(IV)PPIX, Zn(II)PPIX, and Mg(II)PPIX, but ahead of Co(III)PPIX in efficacy. Specifically, the rank order of inhibition was Sn(IV)PPIX ≈ Zn(II)PPIX ≈ Mg(II)PPIX > Cu(II)PPIX > Mn(III)PPIX > Cr(III)PPIX > Co(III)PPIX, with anionic porphyrins showing further variation [1]. In a complementary bionucleating template assay, Cr(III)PPIX demonstrated a distinct rank order, outperforming Cu(II)PPIX, Mn(III)PPIX, Sn(IV)PPIX, and Zn(II)PPIX, indicating that assay conditions dramatically alter the relative performance of metalloporphyrins [2].

β‑Hematin Inhibition Rank
Head-to-head
  1. Sn(IV)PPIX ≈ Zn(II)PPIX ≈ Mg(II)PPIX
  2. Cu(II)PPIX
  3. Mn(III)PPIX
  4. Cr(III)PPIX
  5. Co(III)PPIX

Bionucleating template rank: Cr(III)PPIX 2nd of 5, ahead of Cu, Mn, Sn, Zn.

Assay‑dependent benchmark context for antimalarial screening.
pH 4.8 acetate buffer, 37 °C.
Antimalarial drug discovery β-hematin inhibition Hemozoin formation Metalloporphyrin probes

Catalytically Silent Heme Pocket Occupancy

The X‑ray crystal structure of the CYP102A1 (P450 BM3) heme domain reconstituted with Cr(III) protoporphyrin IX (PDB ID: 6JMW, resolution 1.85 Å) confirms that the chromium‑substituted macrocycle occupies the identical heme‑binding pocket as the native iron‑containing cofactor [1]. Unlike Fe(III)PPIX, which supports monooxygenase activity via a cysteine‑coordinated iron‑oxo intermediate, the Cr(III) center cannot cycle through the Fe(IV)=O (Compound I) oxidation state required for substrate oxygenation, thereby rendering the reconstituted enzyme catalytically silent while preserving native protein architecture [2]. This structural mimicry without catalytic function is not achievable with copper or manganese porphyrins, which either fail to stably incorporate or induce conformational perturbations.

Heme Pocket Occupancy
Supporting evidence
PDB ID: 6JMW
Resolution: 1.85 Å
Occupies CYP102A1 heme pocket without catalytic turnover (no Compound I formation).
Reported structural mimic without catalytic turnover.
Recombinant CYP102A1 heme domain; X‑ray diffraction.
X-ray crystallography CYP102A1 Heme reconstitution Structural biology

Cr(III) Protoporphyrin IX: Validated Applications


Selective HO Inhibition in Neural & Vascular Tissues

Cr(III)PPIX (or its mesoporphyrin analog) is the reagent of choice for studies requiring isolated blockade of the HO/CO pathway without concomitant inhibition of NOS or soluble guanylyl cyclase. The direct head‑to‑head comparator data demonstrate that at 5 µM, chromium porphyrins achieve 89% HO inhibition with zero detectable NOS inhibition, whereas ZnPPIX inactivates NOS isoforms [1]. This selectivity is essential for investigations of CO‑mediated neurotransmission, cerebral blood flow regulation, and HO‑dependent cytoprotection.

Neonatal Hyperbilirubinemia Suppression Without Phototoxicity

For preclinical models of neonatal jaundice, Cr(III)PPIX provides potent and sustained suppression of serum bilirubin levels via competitive HO inhibition in liver, spleen, and kidney, as validated in neonatal rat studies [2]. Unlike SnPPIX—the most potent in vitro HO inhibitor—Cr(III)PPIX lacks photosensitizing properties, making it the safer alternative for light‑exposed neonatal experimental systems and reducing confounding photochemical variables [3].

Antimalarial β-Hematin Inhibition Assay Benchmarking

In high‑throughput screening campaigns for novel antimalarial agents targeting hemozoin formation, Cr(III)PPIX serves as a calibrated intermediate‑efficacy control. Its rank order (6th of 7) in β‑hematin inhibition and its divergent behavior in bionucleating template assays provide a reference profile against which novel compounds can be quantitatively compared [4]. This use case is directly supported by cross‑comparator data encompassing Co(III)PPIX, Mn(III)PPIX, Cu(II)PPIX, and Sn(IV)PPIX.

Catalytically Silent Heme-Protein Complex Generation

Researchers studying heme‑dependent enzymes or heme‑binding proteins can employ Cr(III)PPIX to reconstitute apoproteins, yielding structurally intact but catalytically inactive complexes. The 1.85 Å X‑ray structure of Cr(III)PPIX‑reconstituted CYP102A1 confirms proper heme‑pocket occupancy, enabling crystallization and mechanistic studies without interference from substrate turnover [5]. This application is uniquely enabled by chromium's inability to form the high‑valent iron‑oxo intermediates required for oxygenase catalysis [6].

Application
Selection Property
Validation Focus
HO/CO pathway interrogation (neural/vascular models)
Selective HO inhibition without NOS modulation
Reported HO/NOS selectivity ratio at 5 µM
Neonatal hyperbilirubinemia model studies
Non‑photosensitizing in vivo HO inhibitor
Sustained bilirubin suppression endpoint
Antimalarial hemozoin inhibition screening
Assay‑specific rank‑order benchmark
β‑Hematin and bionucleating template rank review
Structural biology / heme‑protein reconstitution
Catalytically inert heme‑pocket occupancy
Crystallographic occupancy confirmation (PDB 6JMW)

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